

"4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde

Cat. No.: B071094

[Get Quote](#)

An In-depth Technical Guide to **4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde**

Abstract

This technical guide provides a comprehensive overview of **4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde**, a heterocyclic building block of significant interest to the pharmaceutical and materials science industries. The document elucidates the compound's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via Suzuki-Miyaura cross-coupling, and outlines its analytical characterization profile. Furthermore, it explores the compound's reactivity and its strategic application as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. The pyrazole scaffold is a privileged structure in medicinal chemistry, and this guide serves as a critical resource for researchers leveraging this compound in their development pipelines.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.^{[1][2]} Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it an exceptionally versatile scaffold.^{[3][4]} Consequently, pyrazole-containing compounds have been successfully developed into a broad range of FDA-approved therapeutics, treating conditions

from cancer and inflammation to viral infections and cardiovascular disease.^{[3][4]} Marketed drugs such as Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Sildenafil (vasodilator) feature this core structure, highlighting its profound impact on human health.^[3]

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde emerges as a particularly valuable building block. It strategically combines the proven pyrazole pharmacophore with a reactive benzaldehyde moiety. The aldehyde group serves as a synthetic handle, enabling a multitude of chemical transformations for the construction of diverse compound libraries. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application.

Nomenclature and Structural Elucidation

Chemical Structure

The molecule consists of a benzaldehyde ring substituted at the 4-position with a 1-methyl-1H-pyrazol-3-yl group. The linkage is between the C4 of the phenyl ring and the C3 of the pyrazole ring. The pyrazole nitrogen at position 1 is substituted with a methyl group.

Key Identifiers

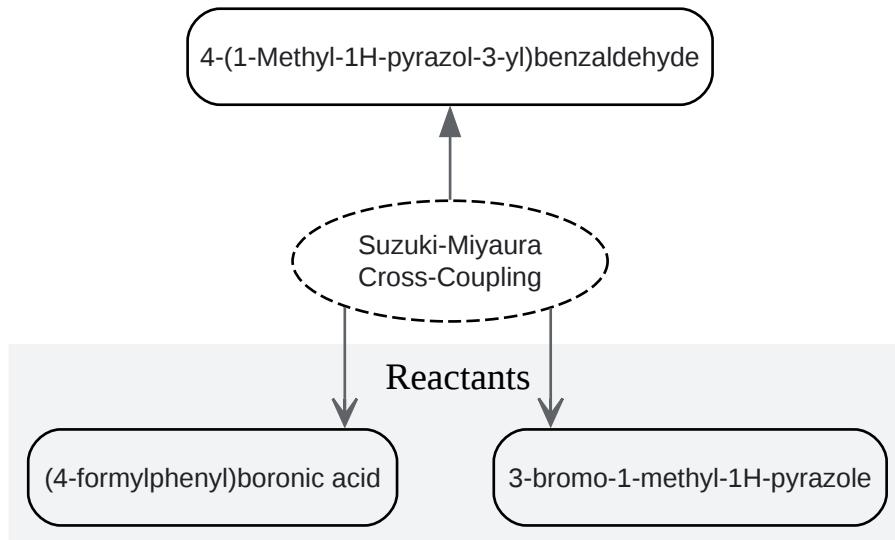
The fundamental identifiers for **4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde** are summarized below for unambiguous reference.

Identifier	Value	Source
CAS Number	179055-27-7	[5] [6]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[5] [6]
Molecular Weight	186.21 g/mol	[5] [6]
IUPAC Name	4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde	N/A
Canonical SMILES	CN1C=C(C=N1)C2=CC=C(C=C2)C=O	N/A

Physicochemical Properties

The physical and chemical properties determine the handling, storage, and reaction conditions for this compound. The data presented is compiled from supplier technical sheets and predictive models.

Property	Value	Notes
Physical Form	Solid	[7]
Melting Point	Data not consistently available. Varies by purity.	N/A
Boiling Point	Data not available; likely decomposes at high temperatures.	N/A
Solubility	Soluble in organic solvents like Dichloromethane, Chloroform, and Methanol. Limited solubility in water.	Inferred from typical properties of similar organic compounds.
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).	[7]


Synthesis and Reactivity

Retrosynthetic Analysis & Common Synthetic Routes

The C-C bond connecting the phenyl and pyrazole rings is most strategically formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the industry-standard method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[\[8\]](#) The retrosynthetic disconnection of the target molecule reveals two primary Suzuki coupling pathways:

- Pathway A: (4-formylphenyl)boronic acid + 3-bromo-1-methyl-1H-pyrazole
- Pathway B: 4-bromobenzaldehyde + 1-methyl-1H-pyrazole-3-boronic acid

Both pathways are viable. The choice often depends on the commercial availability and cost of the starting materials. For this guide, we will detail Pathway A.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a robust method for the synthesis of the title compound. It is designed to be self-validating through in-process controls.

Materials:

- (4-formylphenyl)boronic acid (1.0 eq)
- 3-bromo-1-methyl-1H-pyrazole (1.1 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.03 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- 1,4-Dioxane
- Water (degassed)

Step-by-Step Methodology:

- **Inert Atmosphere Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add (4-formylphenyl)boronic acid, 3-bromo-1-methyl-1H-pyrazole, and anhydrous K_2CO_3 .
 - **Causality:** The use of a flame-dried flask and an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligands, which would deactivate the catalytic cycle.
- **Catalyst Addition:** Evacuate and backfill the flask with Argon or Nitrogen gas three times. Under a positive pressure of inert gas, add the $Pd(PPh_3)_4$ catalyst.
 - **Causality:** The catalyst is sensitive to air. Adding it under an inert gas blanket ensures its integrity. Modern, air-stable pre-catalysts like XPhos Pd G2 can also be used for improved reliability.^[9]
- **Solvent Addition:** Add 1,4-Dioxane and water in a 4:1 ratio via cannula. The solvent mixture should be thoroughly degassed via sparging with Argon for at least 30 minutes prior to use.
 - **Causality:** The aqueous base (K_2CO_3 dissolved in water) is essential for the transmetalation step of the Suzuki cycle. Dioxane is an excellent solvent for the organic reagents. Degassing removes dissolved oxygen which can degrade the catalyst.
- **Reaction Execution:** Heat the reaction mixture to 90-100 °C with vigorous stirring.
 - **Self-Validation:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the limiting reagent (boronic acid) is consumed.
- **Work-up:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Reactivity Profile

- **Aldehyde Group:** This is the primary site for synthetic elaboration. It readily undergoes nucleophilic addition and related reactions such as:
 - Reductive Amination: To form secondary or tertiary amines.
 - Wittig Reaction: To form alkenes.
 - Oxidation: To form the corresponding carboxylic acid using reagents like potassium permanganate or Jones reagent.
 - Reduction: To form the benzyl alcohol using sodium borohydride.
- **Pyrazole Ring:** The pyrazole ring is aromatic and generally stable to the conditions used to modify the aldehyde. It is a weak base and can be protonated under strong acidic conditions.

Analytical Characterization

Spectroscopic Signature

Confirmation of the structure and purity is achieved through a combination of standard spectroscopic techniques. The expected data provides a benchmark for validating synthetic outcomes.

Table of Predicted Spectral Data

Technique	Expected Data
¹ H NMR (400 MHz, CDCl ₃)	δ ~9.9-10.1 (s, 1H, -CHO), δ ~7.9 (d, 2H, Ar-H ortho to CHO), δ ~7.7 (d, 2H, Ar-H meta to CHO), δ ~7.5 (s, 1H, Pyrazole-H), δ ~6.5 (s, 1H, Pyrazole-H), δ ~3.9 (s, 3H, -NCH ₃). Chemical shifts are approximate.
¹³ C NMR (100 MHz, CDCl ₃)	δ ~192 (C=O), δ ~150-125 (Aromatic & Pyrazole C), δ ~40 (-NCH ₃).
FT-IR (ATR)	~2820, 2720 cm ⁻¹ (Aldehyde C-H stretch), ~1700 cm ⁻¹ (Aldehyde C=O stretch), ~1600, 1500 cm ⁻¹ (Aromatic C=C stretch).
Mass Spec. (ESI+)	m/z = 187.08 [M+H] ⁺ , 209.07 [M+Na] ⁺ .

Applications in Medicinal Chemistry

Role as a Versatile Building Block

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is not typically a final drug product but rather a crucial intermediate. Its aldehyde functionality acts as a versatile anchor point for building molecular complexity, enabling rapid diversification to explore structure-activity relationships (SAR).

Caption: Synthetic utility for library generation.

The Pyrazole Core as a Pharmacophore

The 1-methyl-pyrazole-phenyl core is a well-established pharmacophore. It is frequently found in kinase inhibitors, where the pyrazole nitrogens can form critical hydrogen bonds within the ATP-binding pocket of the enzyme.^[3] The specific substitution pattern (3-yl vs. 4-yl vs. 5-yl) dramatically influences the vector and geometry of substituents, allowing fine-tuning of target selectivity and ADME properties. This compound provides a scaffold to which various groups can be appended to probe these interactions.

Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions are mandatory. The following GHS hazard information is compiled from multiple supplier safety data sheets.

Hazard Type	GHS Classification	Precautionary Statements
Acute Toxicity	Harmful if swallowed (Category 4)	P264, P270, P301+P312[10] [11]
Skin Irritation	Causes skin irritation (Category 2)	P280, P302+P352, P332+P313[10][12]
Eye Irritation	Causes serious eye irritation (Category 2A)	P280, P305+P351+P338[10] [12]
Respiratory	May cause respiratory irritation (Category 3)	P261, P271, P304+P340[10] [12]

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust.[10]
- Storage: Store in a tightly sealed container in a cool, dry place.[7] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7]

Conclusion

4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a high-value chemical intermediate, bridging the gap between simple starting materials and complex, biologically active molecules. Its synthesis is robust and scalable via established cross-coupling methodologies. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to effectively integrate this compound into their synthetic and drug discovery programs, accelerating the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 4-(1-METHYL-1H-PYRAZOL-3-YL)BENZALDEHYDE | 179055-27-7 [chemicalbook.com]
- 7. 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 179055-29-9 [sigmaaldrich.com]
- 8. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - *Organic & Biomolecular Chemistry* (RSC Publishing) [pubs.rsc.org]
- 10. aaronchem.com [aaronchem.com]
- 11. kasturiaromatics.com [kasturiaromatics.com]
- 12. aksci.com [aksci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. ["4-(1-Methyl-1H-pyrazol-3-YL)benzaldehyde" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071094#4-1-methyl-1h-pyrazol-3-yl-benzaldehyde-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com